molecular formula C21H16ClN7O3 B6553854 6-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(4-ethoxyphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 1040676-94-5

6-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(4-ethoxyphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Cat. No. B6553854
CAS RN: 1040676-94-5
M. Wt: 449.8 g/mol
InChI Key: HVYSUIZYNGEGJY-UHFFFAOYSA-N
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Description

6-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(4-ethoxyphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a useful research compound. Its molecular formula is C21H16ClN7O3 and its molecular weight is 449.8 g/mol. The purity is usually 95%.
The exact mass of the compound 6-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(4-ethoxyphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is 449.1003151 g/mol and the complexity rating of the compound is 684. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 6-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(4-ethoxyphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(4-ethoxyphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial Activity

Triazoles have been extensively studied for their antibacterial properties. This compound’s unique structure may allow it to interact with bacterial enzymes or receptors, potentially inhibiting bacterial growth. Researchers are investigating its effectiveness against multidrug-resistant pathogens .

Antifungal Potential

Triazole derivatives, including this compound, play a crucial role in antifungal therapy. Commercially available drugs like fluconazole and voriconazole contain triazole moieties and are used to combat fungal infections .

Anticancer Properties

The pyrazolo-triazolo-pyrimidine scaffold, which includes this compound, has shown promise as a potential anticancer agent. Researchers evaluate its in vitro anti-proliferative activity against various cancer cell lines, including breast cancer, hepatocellular carcinoma, and colorectal carcinoma .

Antioxidant Effects

Triazole derivatives exhibit antioxidant properties, which can help protect cells from oxidative damage. Investigating this compound’s antioxidant potential could provide insights into its therapeutic applications .

Antiviral Activity

Triazole-containing compounds have been explored for their antiviral effects. While specific data on this compound are limited, further research may reveal its potential in combating viral infections .

Anti-Inflammatory and Analgesic Actions

Triazole-based molecules have been investigated for their anti-inflammatory and analgesic properties. Understanding how this compound interacts with inflammatory pathways could lead to novel therapeutic strategies .

Antiepileptic Potential

Although not directly studied for antiepileptic effects, the triazole nucleus has been associated with antiepileptic drugs. Further investigations could shed light on its role in managing epilepsy .

Antihypertensive Applications

Triazole-containing drugs, such as trapidil , have antihypertensive properties. While this specific compound’s effects are not well-documented, it may contribute to blood pressure regulation .

properties

IUPAC Name

6-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(4-ethoxyphenyl)triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN7O3/c1-2-31-16-9-7-15(8-10-16)29-20-18(25-27-29)21(30)28(12-23-20)11-17-24-19(26-32-17)13-3-5-14(22)6-4-13/h3-10,12H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVYSUIZYNGEGJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C3=C(C(=O)N(C=N3)CC4=NC(=NO4)C5=CC=C(C=C5)Cl)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(4-ethoxyphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

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